molecular formula C16H16N4O B7742455 3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol

3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol

Cat. No.: B7742455
M. Wt: 280.32 g/mol
InChI Key: MPNPIQNONSCBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core linked to a pyridine ring and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazoline coreThe final step involves the addition of the propanol group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K), which plays a key role in cell growth and survival pathways. By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(Pyridin-3-yl)quinazolin-4-yl)amino)propan-1-ol is unique due to its combined quinazoline and pyridine structure, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for various therapeutic applications .

Properties

IUPAC Name

3-[(2-pyridin-3-ylquinazolin-4-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-10-4-9-18-16-13-6-1-2-7-14(13)19-15(20-16)12-5-3-8-17-11-12/h1-3,5-8,11,21H,4,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNPIQNONSCBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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